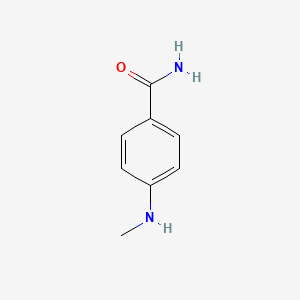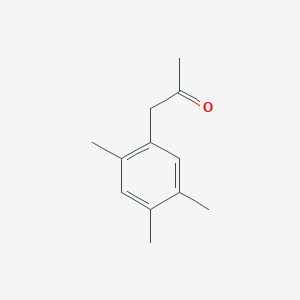
5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 2-chloro-6-fluorophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-fluorobenzohydrazide with ethyl oxalyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl derivative.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Reduction Products: Alcohols or aldehydes, depending on the extent of reduction.
Oxidation Products: Carboxylic acids or ketones, depending on the oxidizing agent and conditions.
科学的研究の応用
5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study enzyme interactions and as a ligand in the development of new catalysts.
作用機序
The mechanism of action of 5-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids, leading to disruption of cellular processes.
類似化合物との比較
Similar Compounds
5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: Similar structure but with different positioning of the oxadiazole ring, which can influence its chemical properties and biological activity.
Uniqueness
5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of its substituents and the positioning of the oxadiazole ring. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for research and development.
特性
分子式 |
C9H4ClFN2O3 |
|---|---|
分子量 |
242.59 g/mol |
IUPAC名 |
5-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4ClFN2O3/c10-4-2-1-3-5(11)6(4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |
InChIキー |
SEXRGNROWHNSDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=NO2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



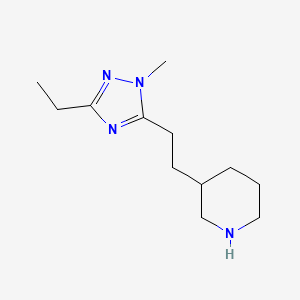
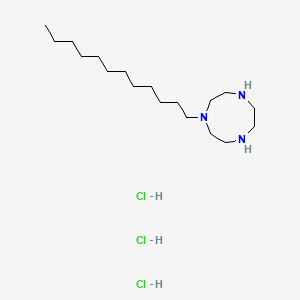
![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
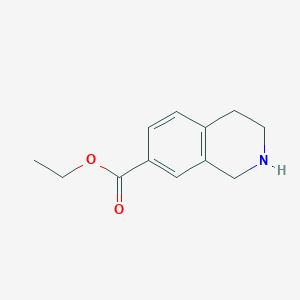

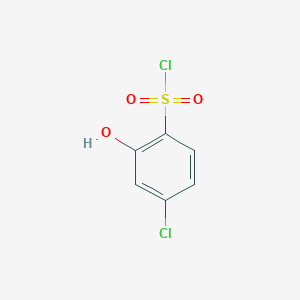
![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)

